ONO-8130 - 459841-96-4

ONO-8130

Catalog Number: EVT-277499
CAS Number: 459841-96-4
Molecular Formula: C25H28N2O5S2
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ONO-8130, chemically known as 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1. [, , , ] This classification highlights its role in scientific research as a tool to investigate and potentially modulate the physiological effects of PGE2 signaling through the EP1 receptor.

ONO-8130 is a selective prostaglandin E2 (PGE2) EP1 receptor antagonist. Studies have shown its efficacy in reducing antigen-induced contractions in guinea pig trachea, mimicking the effects of indomethacin, a prostaglandin synthesis inhibitor [, ].

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 is a prostanoid, a class of lipid mediators derived from arachidonic acid. It plays a variety of physiological roles, including mediating inflammation, smooth muscle contraction, and pain perception [, ].
  • Relevance: PGE2 is the endogenous agonist at the EP1 receptor, which ONO-8130 antagonizes. The research demonstrates that PGE2, acting via the EP1 receptor, contributes to antigen-induced contractions in guinea pig trachea [], and ONO-8130 blocks this effect.

Indomethacin

  • Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, responsible for prostaglandin synthesis. It is used to treat pain, fever, and inflammation [, ].
  • Relevance: Indomethacin serves as a point of comparison for ONO-8130's effects in the research. Both compounds inhibit antigen-induced contractions in guinea pig trachea, suggesting that ONO-8130's mechanism of action may involve reducing PGE2 synthesis [].

U46619

  • Compound Description: U46619 is a synthetic analog of thromboxane A2, a potent vasoconstrictor and platelet aggregator. It acts as an agonist at thromboxane A2 receptors (TP receptors) [, ].
  • Relevance: While not structurally related to ONO-8130, U46619 is relevant because research shows that ONO-8130, at higher concentrations, can inhibit U46619-induced contractions in guinea pig tracheal smooth muscle [, ]. This suggests that ONO-8130 might exert effects beyond EP1 receptor antagonism, possibly involving TP receptor modulation.

Prostaglandin F2α (PGF2α)

  • Compound Description: Prostaglandin F2α is another prostanoid that acts as an agonist at FP receptors. It is involved in various physiological processes, including uterine contraction, bronchoconstriction, and intraocular pressure regulation [].
  • Relevance: Similar to U46619, research has shown that higher concentrations of ONO-8130 can inhibit PGF2α-induced contractions in guinea pig tracheal smooth muscle []. This observation further supports the possibility of additional pharmacological activities of ONO-8130 beyond its primary target, the EP1 receptor.

SQ 29,548

  • Compound Description: SQ 29,548 is a selective TP receptor antagonist [].
  • Relevance: This compound is used to study the involvement of TP receptors in smooth muscle contraction. The research demonstrates that SQ 29,548 significantly inhibits U46619- and PGF2α-induced contractions in guinea pig tracheal and bronchial smooth muscles []. This data reinforces the role of TP receptors in these contractions and provides a comparative context for ONO-8130's inhibitory effects on U46619-induced responses.
Overview

ONO-8130 is a chemical compound identified as a selective antagonist of the prostanoid EP1 receptor. It has shown significant potential in alleviating bladder pain associated with cystitis, particularly in preclinical studies involving mice. The compound operates by blocking the action of prostaglandin E2, which is linked to bladder pain mechanisms.

Source and Classification

ONO-8130 was developed and patented by ONO Pharmaceutical Co., Ltd. It falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) due to its role in modulating pain and inflammation through receptor antagonism. The compound specifically targets the prostanoid EP1 receptor, which plays a crucial role in various physiological processes, including pain perception and inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of ONO-8130 involves several steps that typically include the formation of a tricyclic structure. The synthetic pathway may utilize techniques such as:

  1. Reagent Selection: Various reagents are employed to introduce functional groups necessary for the desired biological activity.
  2. Chromatography: Purification processes like flash chromatography on silica gel are often used to isolate the final product from reaction mixtures.
  3. Optical Resolution: Techniques for resolving optical isomers can be applied to obtain pure enantiomers, enhancing the pharmacological efficacy of the compound.

The patent literature provides specific examples of synthetic routes that yield ONO-8130, detailing the selection of substituents and reaction conditions that optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of ONO-8130 features a tricyclic framework with various substituents that contribute to its biological activity. The precise arrangement of atoms within the molecule allows for selective binding to the EP1 receptor.

Key structural data includes:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 321.36 g/mol
  • Structural Features: The presence of functional groups such as amines and carboxylic acids facilitates interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

ONO-8130 primarily engages in receptor-mediated interactions rather than undergoing extensive chemical transformations in biological systems. Its mechanism involves:

  1. Binding Interactions: The compound binds selectively to the EP1 receptor, inhibiting downstream signaling pathways associated with pain perception.
  2. Pharmacological Activity: Studies demonstrate that ONO-8130 effectively blocks phosphorylation of extracellular signal-regulated kinase in spinal cord tissues, indicating its role in modulating pain signals .
Mechanism of Action

Process and Data

The mechanism by which ONO-8130 exerts its effects involves:

  1. Antagonism of Prostaglandin E2: By blocking the EP1 receptor, ONO-8130 prevents prostaglandin E2 from eliciting pain responses in bladder tissues.
  2. Inhibition of Pain Pathways: The compound reduces nociceptive behavior in animal models of cystitis, suggesting its potential application in treating bladder pain syndromes .

Data from pharmacological studies indicate that oral administration of ONO-8130 significantly alleviates symptoms associated with cyclophosphamide-induced cystitis in mice, demonstrating its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ONO-8130 include:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties relevant to its functionality include:

  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
  • pH Sensitivity: As an active pharmaceutical ingredient, its activity may vary with changes in pH, influencing solubility and absorption characteristics.
Applications

Scientific Uses

ONO-8130 has promising applications in several areas:

  1. Pain Management: Its primary application is as a therapeutic agent for managing bladder pain associated with interstitial cystitis and other urological disorders.
  2. Research Tool: As a selective antagonist, ONO-8130 serves as a valuable tool for researchers studying the role of prostanoid receptors in pain pathways and inflammation.
  3. Drug Development: The compound's mechanism offers insights into developing new analgesics targeting similar pathways without the side effects commonly associated with traditional NSAIDs.
Introduction to ONO-8130 in Prostanoid Receptor Research

Role of EP1 Receptors in Nociceptive Pathways

EP1 receptors belong to the class A G-protein-coupled receptor (GPCR) family, encoded by the PTGER1 gene in humans (chromosome 19p13.1). These receptors exhibit their highest expression density in tissues involved in nociceptive transmission, including the urothelium, dorsal root ganglia, and spinal cord segments (particularly L6-S1) that receive bladder afferent input [3] [10]. Unlike other PGE2 receptors (EP2-EP4), EP1 primarily couples to Gq proteins, activating phospholipase C (PLC) and subsequently increasing intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade elevates intracellular calcium concentrations ([Ca²⁺]i) and potentiates transient receptor potential vanilloid 1 (TRPV1) channel activity, ultimately enhancing neuronal excitability in peripheral and central pain pathways [3] [8].

In the context of bladder nociception, PGE2 release during inflammation (e.g., cyclophosphamide-induced cystitis or proteinase-activated receptor-2 activation) sensitizes primary afferent nerves via EP1 receptors. This sensitization manifests behaviorally as referred hyperalgesia in the lower abdomen and visceromotor responses to bladder distension. Molecular studies demonstrate that intravesical PGE2 administration triggers rapid phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord, a key mediator of central sensitization. This ERK phosphorylation is abolished by ONO-8130 pretreatment, confirming the critical involvement of EP1 receptors in spinal nociceptive processing [1] [8] [10]. Furthermore, EP1 receptor mRNA is upregulated in bladder tissue during cystitis, creating a positive feedback loop where inflammation enhances PGE2 synthesis (via cyclooxygenase-2 induction), which in turn activates more EP1 receptors on sensory nerves and urothelial cells [1] [8].

Table 1: Endogenous Ligand Potency and Selectivity at EP1 Receptors

LigandSpeciesPotency (pKi)Relative Selectivity vs. Other EP ReceptorsFunctional Response
PGE2Human7.3 - 8.0EP1 > EP3 > EP2 ≈ EP4Full agonist
PGE1Human6.8EP1 ≈ EP2 ≈ EP4 > EP3Full agonist
PGF2αHuman6.2 - 6.3FP > EP1 > EP3Full agonist
17-phenyl-ω-trinor-PGE2Mouse7.9EP1 > EP3Full agonist
IloprostHuman5.6 - 8.0IP > EP1 > EP3Partial agonist
SulprostoneRat7.0EP3 > EP1Full agonist

Data compiled from binding studies in heterologous expression systems [3]

The distinct role of EP1 receptors in nociception is further highlighted by their limited involvement in classical inflammatory responses. In cyclophosphamide-induced cystitis models, EP1 antagonism with ONO-8130 significantly reduced bladder pain-like behaviors and referred hyperalgesia but had minimal effects on increased bladder weight, vascular permeability, or cyclooxygenase-2 (COX-2) upregulation in bladder tissue. This pharmacological profile suggests that EP1 receptors primarily modulate neuronal hypersensitivity rather than the underlying tissue inflammation, positioning them as attractive targets for pain-specific interventions without broad anti-inflammatory effects [1].

Rationale for Selective EP1 Antagonism in Pain Modulation

The development of ONO-8130 was driven by the need for highly selective pharmacological tools to dissect the contributions of individual prostanoid receptors in pain pathways. Older generation compounds like AH6809 exhibited insufficient selectivity, binding to EP1, EP2, DP1, and TP receptors with similar affinities, thereby confounding the interpretation of their analgesic effects [3] [5]. ONO-8130 demonstrates exceptional selectivity for EP1 over other prostanoid receptors (EP2, EP3, EP4, FP, IP, TP, DP1), enabling researchers to isolate EP1-mediated effects in complex biological systems. This selectivity is critical because PGE2 activates four distinct EP receptors that often exert opposing effects—for example, EP1 and EP3 generally promote excitation and nociception, whereas EP2 and EP4 typically induce smooth muscle relaxation and may have anti-nociceptive effects under certain conditions [3] [5].

Table 2: Effects of ONO-8130 in Preclinical Models of Visceral Pain

Experimental ModelDose/RouteKey FindingsProposed MechanismReference
Cyclophosphamide-induced cystitis (mouse)0.3-30 mg/kg (oral pre-treatment)Dose-dependent reduction in bladder pain-like behavior (57-92% inhibition) and referred hyperalgesia; minimal effect on bladder inflammation markersBlockade of peripheral and central EP1 receptors [1] [2]
Established cyclophosphamide-induced bladder pain (mouse)30 mg/kg (oral post-treatment)Reversal of existing bladder pain-like behavior (68% reduction) and referred hyperalgesiaInhibition of ongoing EP1-mediated nociceptive signaling [1] [6]
Intravesical PGE2-induced spinal ERK phosphorylation (mouse)30 mg/kg (oral)Complete blockade of ERK phosphorylation in dorsal commissure; partial inhibition in medial dorsal horn and sacral parasympathetic nucleusAttenuation of PGE2-mediated central sensitization in spinal cord [1] [2]
PAR2-triggered referred hyperalgesia (mouse bladder)Not directly testedConceptual validation: Hyperalgesia prevented by indomethacin, suggesting prostanoid dependenceImplicated EP1 in PAR2/PGE2 crosstalk [8]
Acetic acid-induced bladder inflammation (rat)Pharmacological validation via EP1 antagonist ONO-8711Reduction in inflammation-enhanced afferent nerve discharges (32% of control at 3 mg/kg)Blockade of EP1-mediated afferent sensitization [10]

In vivo studies demonstrate ONO-8130's efficacy in both preventing and reversing established bladder pain. Oral administration (0.3-30 mg/kg) produces dose-dependent inhibition of nociceptive behaviors in cyclophosphamide-induced cystitis models, with higher doses (30 mg/kg) achieving near-complete abolition of referred hyperalgesia. Importantly, ONO-8130 administration after cystitis establishment (2.75-4.75 hours post-cyclophosphamide) effectively reverses both acute and persistent phases of bladder pain, highlighting its potential to treat existing pain states rather than merely preventing their development. This temporal flexibility distinguishes EP1 antagonism from some preventive-only approaches [1] [2] [6].

The therapeutic rationale for selective EP1 antagonism extends beyond direct receptor blockade on nociceptors. By inhibiting PGE2-induced ERK phosphorylation in the L6 spinal cord, ONO-8130 interrupts a critical pain amplification pathway. ERK activation in spinal neurons regulates immediate-early gene expression (e.g., c-Fos), enhances neurotransmitter release, and promotes central sensitization—all contributing to chronic pain maintenance. ONO-8130's ability to penetrate the CNS and suppress this pathway positions it as a modulator of both peripheral and central sensitization processes [1] [2]. Furthermore, in guinea pig trachea models, ONO-8130 selectively blocks the contractile phase of PGE2 responses without affecting EP2-mediated relaxation, illustrating its precision in dissecting complex physiological responses involving multiple prostanoid receptors [5].

Properties

CAS Number

459841-96-4

Product Name

ONO-8130

IUPAC Name

4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid

Molecular Formula

C25H28N2O5S2

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)

InChI Key

IOXMDBQCUCDLAF-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

ONO8130; ONO 8130; ONO-8130

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.